molecular formula C10H13ClN2 B13453491 1-(1H-indol-6-yl)ethan-1-amine hydrochloride CAS No. 2901095-42-7

1-(1H-indol-6-yl)ethan-1-amine hydrochloride

Cat. No.: B13453491
CAS No.: 2901095-42-7
M. Wt: 196.67 g/mol
InChI Key: ZIUPNGKAHNDWGY-UHFFFAOYSA-N
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Description

1-(1H-indol-6-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Preparation Methods

The synthesis of 1-(1H-indol-6-yl)ethan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine hydrochloride and a ketone under acidic conditions to form the indole ring . Another method involves the Mannich reaction, where an indole heterocycle undergoes a reaction with formaldehyde and a secondary amine . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1H-indol-6-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1H-indol-6-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1H-indol-6-yl)ethan-1-amine hydrochloride can be compared with other indole derivatives such as:

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(1H-indol-6-yl)ethan-1-amine hydrochloride is a compound that has garnered significant interest due to its diverse biological activities, primarily attributed to its indole structure. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2, with a molecular weight of approximately 196.68 g/mol. The compound is characterized by an indole ring, which is known for its reactivity and ability to form various derivatives that exhibit biological activity. The hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism of action likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Pathogen Type Activity Reference
Gram-positive bacteriaSignificant inhibition
Gram-negative bacteriaModerate inhibition
FungiEffective against specific strains

Interaction with Biological Systems

The compound's interactions with various receptors have been studied extensively. Notably, it has been shown to bind effectively to serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for modulating cellular signaling pathways, which can influence mood, cognition, and other physiological processes.

Receptor Binding Studies

Recent studies have utilized GTPγS binding assays to assess the compound's ability to activate or inhibit G protein-coupled receptors (GPCRs). These studies revealed that this compound can act as an agonist for certain receptor subtypes while exhibiting antagonistic properties towards others.

Receptor Type Effect Mechanism
5-HT2AAgonistG protein activation (Gαq)
Other GPCRsVariable effectsDepends on receptor subtype

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound in treating conditions such as depression and anxiety due to its serotonergic activity. For instance, animal models treated with the compound demonstrated reduced anxiety-like behaviors, suggesting its utility in psychiatric disorders.

Notable Research Findings

  • Antidepressant Effects : In a controlled study, subjects receiving the compound showed significant improvements in mood-related metrics compared to controls.
  • Neuroprotective Properties : Additional research indicated potential neuroprotective effects against oxidative stress in neuronal cells, highlighting its role in neurodegenerative disease models.

Properties

CAS No.

2901095-42-7

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

1-(1H-indol-6-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-7(11)9-3-2-8-4-5-12-10(8)6-9;/h2-7,12H,11H2,1H3;1H

InChI Key

ZIUPNGKAHNDWGY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CN2)N.Cl

Origin of Product

United States

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